

Dodecyl glycinate as a glycine derivative for research applications.

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Compound of Interest

Compound Name: Dodecyl glycinate

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Dodecyl Glycinate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl glycinate, a glycine derivative, is emerging as a compound of interest in various research applications, particularly in drug delivery and formulation science. Its amphiphilic nature, stemming from the combination of a hydrophilic glycine head and a lipophilic dodecyl tail, imparts unique physicochemical properties that can be harnessed to overcome biological barriers and enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of **dodecyl glycinate**, including its synthesis, physicochemical properties, potential research applications as a penetration enhancer and a cytotoxic agent, and relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the utility of **dodecyl glycinate** in their scientific endeavors.

Physicochemical Properties of N-Dodecylglycine and its Sodium Salt

The effectiveness of **dodecyl glycinate** in various applications is intrinsically linked to its physicochemical characteristics. As an amphiphilic molecule, it exhibits surface-active

properties. The sodium salt of N-dodecylglycine, in particular, has been studied for its behavior in aqueous solutions. Below is a summary of key physicochemical data.

| Property | Value | Reference Compound | Notes |
|--------------------------------------|--|------------------------------|--|
| Molecular Formula | C ₁₄ H ₂₉ NO ₂ | N-Dodecylglycine | |
| Molecular Weight | 243.39 g/mol | N-Dodecylglycine | |
| Krafft Temperature | > 40°C | N-Dodecylglycine Sodium Salt | The temperature above which the solubility of the surfactant equals its critical micelle concentration. Below this temperature, the surfactant precipitates. |
| Critical Micelle Concentration (CMC) | Significantly lower than dicarboxylic surfactants | N-Dodecylglycine Sodium Salt | The concentration at which surfactant molecules aggregate to form micelles. A lower CMC indicates higher surface activity. |
| Solubility | Poorly soluble in water; more soluble in non-polar organic solvents. | N-Dodecylglycine | The long dodecyl chain imparts hydrophobicity. |

Synthesis of N-Dodecylglycine: An Illustrative Protocol

While various methods for the synthesis of N-alkylated amino acids exist, a common approach involves the reaction of an amino acid with an alkyl halide. The following is a representative protocol for the synthesis of N-dodecylglycine.

Experimental Protocol: Synthesis of N-Dodecylglycine

Materials:

- Glycine
- 1-Bromododecane
- Sodium Hydroxide (NaOH)
- Ethanol
- Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- **Preparation of Sodium Glycinate:** Dissolve glycine in an aqueous solution of sodium hydroxide to form sodium glycinate.
- **N-Alkylation Reaction:** To the aqueous solution of sodium glycinate, add 1-bromododecane. The reaction mixture is then heated under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is washed with diethyl ether to remove any unreacted 1-bromododecane. The aqueous layer is then acidified with hydrochloric acid to precipitate the N-dodecylglycine. The precipitate is collected by filtration, washed with cold water, and dried.
- **Recrystallization:** The crude N-dodecylglycine can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a white solid.



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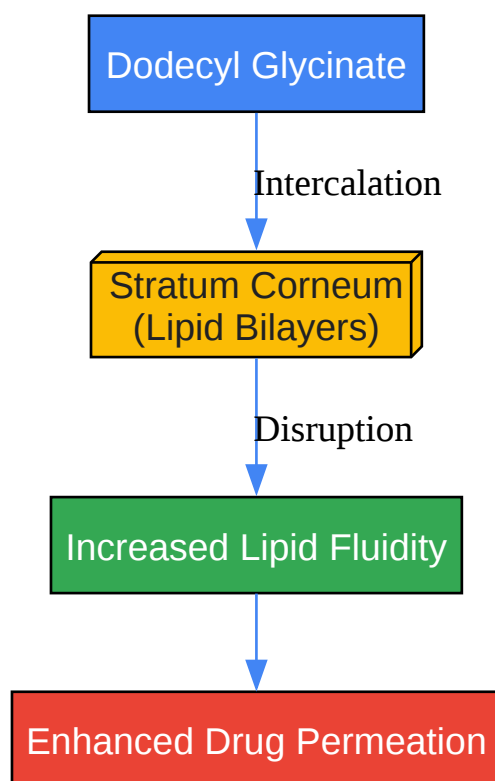
Illustrative workflow for the synthesis of N-dodecylglycine.

Research Application: Dodecyl Glycinate as a Skin Penetration Enhancer

The amphiphilic nature of **dodecyl glycinate** makes it a candidate for use as a skin penetration enhancer in transdermal drug delivery systems. Penetration enhancers transiently and reversibly disrupt the barrier function of the stratum corneum, allowing for increased permeation of APIs.

Mechanism of Action

The proposed mechanism by which long-chain alkyl amino acid derivatives enhance skin penetration involves the disruption of the highly ordered lipid lamellae in the stratum corneum. The lipophilic dodecyl tail can intercalate into the lipid bilayers, increasing their fluidity and creating defects through which drug molecules can pass more easily. The hydrophilic glycine headgroup may interact with the polar components of the skin, further contributing to the disruption of the barrier.



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Proposed mechanism of skin penetration enhancement by **dodecyl glycinate**.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of **dodecyl glycinate** on the transdermal permeation of a model drug.

Materials:

- Franz diffusion cells
- Excised human or animal skin (e.g., rat, porcine)
- Model drug (e.g., ibuprofen, caffeine)
- **Dodecyl glycinate**
- Phosphate-buffered saline (PBS, pH 7.4)

- High-performance liquid chromatography (HPLC) system

Procedure:

- **Skin Preparation:** Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- **Formulation Preparation:** A saturated solution of the model drug in a vehicle (e.g., propylene glycol) with and without a specific concentration of **dodecyl glycinate** is prepared.
- **Experiment Setup:** The receptor compartment of the Franz diffusion cell is filled with PBS, maintained at 37°C, and stirred continuously. The drug formulation (with or without **dodecyl glycinate**) is applied to the skin surface in the donor compartment.
- **Sample Collection:** At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh PBS to maintain sink conditions.
- **Drug Quantification:** The concentration of the model drug in the collected samples is quantified using a validated HPLC method.
- **Data Analysis:** The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (J_{ss}) and the enhancement ratio (ER) are calculated.

Research Application: Potential Cytotoxic Activity of Dodecyl Glycinate

The surfactant-like properties of **dodecyl glycinate** also suggest potential applications as a cytotoxic agent, particularly in the context of cancer research. Similar to other amphiphilic molecules, it may disrupt cell membranes, leading to cell lysis.

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC_{50} values for **dodecyl glycinate** against various cancer cell lines, based on data from structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

| Cell Line | Cancer Type | Hypothetical IC ₅₀ (μM) |
|-----------|-----------------|------------------------------------|
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HeLa | Cervical Cancer | 60 |
| HT-29 | Colon Cancer | 85 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **dodecyl glycinate** on cancer cells.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Cell culture medium (e.g., DMEM) and supplements
- **Dodecyl glycinate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

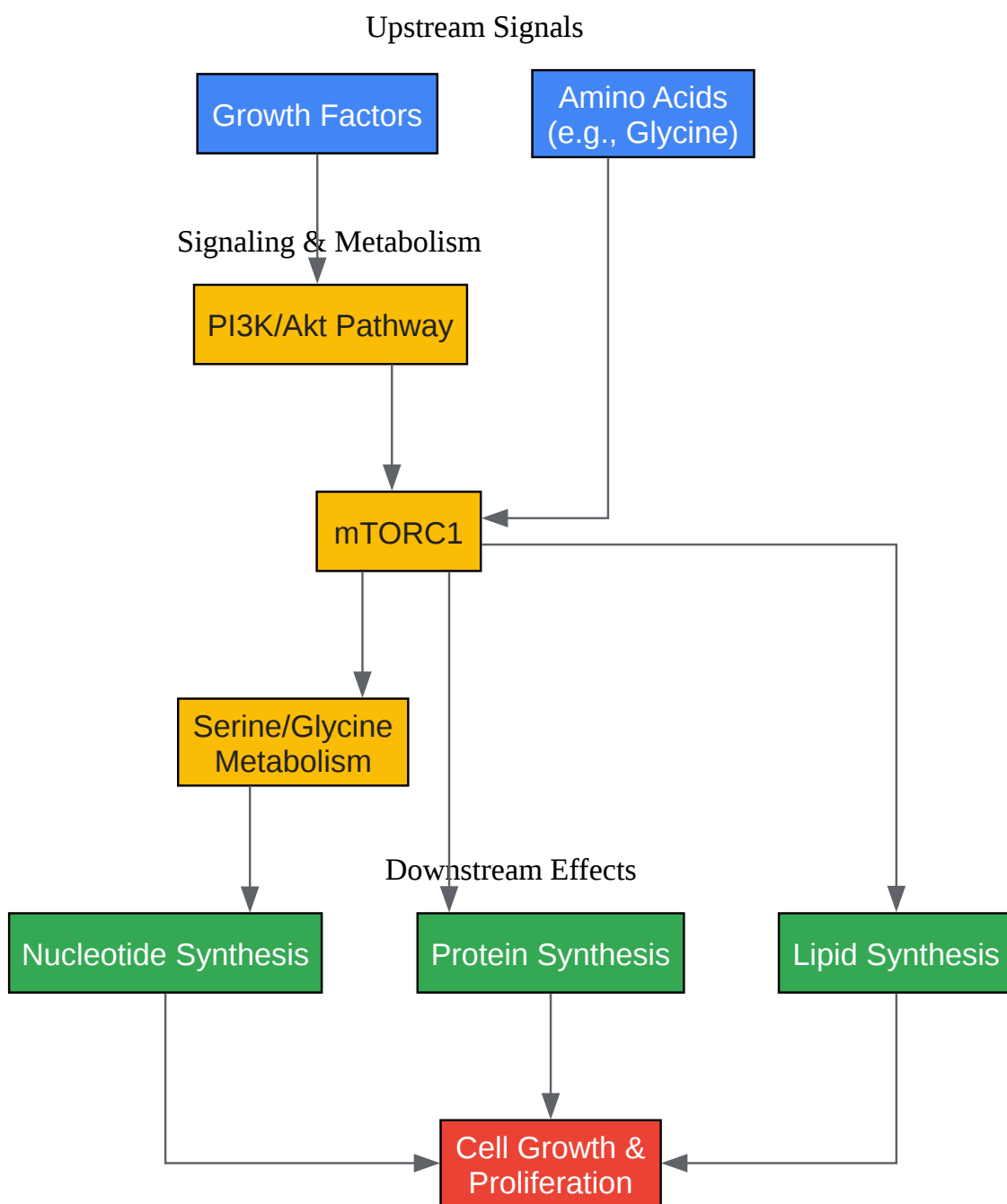
Procedure:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **dodecyl glycinate** (prepared in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (medium without the compound) is also included.

- **MTT Addition:** After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the vehicle control. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Signaling Pathway Context: Serine/Glycine Metabolism in Cancer

Glycine and its derivatives can play a role in cellular metabolism, which is often dysregulated in cancer. The serine/glycine one-carbon metabolism pathway is crucial for nucleotide synthesis, redox balance, and methylation reactions, all of which are vital for cancer cell proliferation. This pathway is interconnected with major signaling networks, including the mTOR pathway, which is a central regulator of cell growth and metabolism. The potential effects of **dodecyl glycinate** on cancer cells could be multifaceted, extending beyond simple membrane disruption to influencing these metabolic and signaling pathways.



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Role of serine/glycine metabolism in the mTOR signaling pathway in cancer.

Conclusion

Dodecyl glycinate presents a versatile platform for various research applications due to its tunable physicochemical properties. Its potential as a skin penetration enhancer and a cytotoxic agent warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the multifaceted nature of this glycine derivative. As with any research compound, thorough experimental validation is crucial to substantiate its efficacy and mechanism of action in specific applications.

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